molecular formula C22H22N4O3 B6555983 5-[3-(2,5-dimethylphenyl)-1H-pyrazol-5-yl]-3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazole CAS No. 1239514-05-6

5-[3-(2,5-dimethylphenyl)-1H-pyrazol-5-yl]-3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazole

Cat. No.: B6555983
CAS No.: 1239514-05-6
M. Wt: 390.4 g/mol
InChI Key: QDBJDAHNPZMJAB-UHFFFAOYSA-N
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Description

The compound 5-[3-(2,5-dimethylphenyl)-1H-pyrazol-5-yl]-3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazole is a heterocyclic molecule featuring a 1,2,4-oxadiazole core linked to a pyrazole ring. The oxadiazole moiety is substituted with a 4-ethoxy-3-methoxyphenyl group, while the pyrazole ring bears a 2,5-dimethylphenyl substituent. This structure combines electron-donating (methoxy, ethoxy) and lipophilic (methyl) groups, which may influence its physicochemical properties, such as solubility, stability, and binding affinity in biological systems.

Properties

IUPAC Name

5-[3-(2,5-dimethylphenyl)-1H-pyrazol-5-yl]-3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N4O3/c1-5-28-19-9-8-15(11-20(19)27-4)21-23-22(29-26-21)18-12-17(24-25-18)16-10-13(2)6-7-14(16)3/h6-12H,5H2,1-4H3,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDBJDAHNPZMJAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C2=NOC(=N2)C3=CC(=NN3)C4=C(C=CC(=C4)C)C)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 5-[3-(2,5-dimethylphenyl)-1H-pyrazol-5-yl]-3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazole represents a novel class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Structural Overview

This compound features a unique structural arrangement combining a pyrazole ring and an oxadiazole ring, which contributes to its biochemical properties. The presence of substituted phenyl groups enhances its interaction with various biological targets.

PropertyDetails
Molecular Formula C20H22N4O2
Molecular Weight 350.42 g/mol
IUPAC Name This compound
Canonical SMILES CC(C)C1=CC(=C(C=C1)C)C2=NNC(=C2)C3=NC(=NO3)C4=CC=C(C=C4)OC(C)CC

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. Research indicates that compounds in the oxadiazole class can exhibit:

  • Anticancer Activity : Several studies have demonstrated that oxadiazole derivatives can induce apoptosis in various cancer cell lines. For instance, derivatives similar to the target compound have shown IC50 values as low as 0.03 mM against cancer cells, indicating potent cytotoxic effects .
  • Anti-inflammatory Properties : The compound may inhibit cyclooxygenases (COX-1 and COX-2), which are critical mediators in inflammatory processes. This suggests potential applications in treating inflammatory diseases .
  • Antimicrobial Effects : Preliminary studies indicate that oxadiazole derivatives possess antimicrobial properties against various pathogens, making them candidates for further development in infectious disease therapies .

Case Studies

  • Anticancer Activity Evaluation :
    A study evaluated the cytotoxic effects of various oxadiazole derivatives on human cancer cell lines including HeLa (cervical cancer), CaCo-2 (colon cancer), and H9c2 (cardiac myoblast). The results indicated that certain derivatives exhibited significant cytotoxicity with IC50 values ranging from 0.05 to 0.15 mM across different cell lines .
  • Anti-inflammatory Mechanism :
    In vitro assays demonstrated that the compound inhibited COX enzymes effectively, leading to reduced prostaglandin synthesis. This was quantified using enzyme-linked immunosorbent assays (ELISA), showing a dose-dependent decrease in inflammatory markers .
  • Antimicrobial Screening :
    The compound was tested against a panel of bacteria and fungi, revealing notable inhibitory effects against Gram-positive bacteria such as Staphylococcus aureus and antifungal activity against Candida albicans. The minimum inhibitory concentrations (MICs) were determined to be within the range of 10–50 µg/mL .

Scientific Research Applications

The compound 5-[3-(2,5-dimethylphenyl)-1H-pyrazol-5-yl]-3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazole is a member of the oxadiazole family known for its diverse applications in scientific research, particularly in medicinal chemistry, material science, and agricultural chemistry. This article explores its applications in detail, supported by data tables and case studies.

Molecular Formula

The molecular formula is C20H22N4O2C_{20}H_{22}N_4O_2.

Medicinal Chemistry

Anticancer Activity
Research indicates that derivatives of oxadiazoles exhibit significant anticancer properties. The compound has been studied for its ability to inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest. For instance:

  • Case Study : A study demonstrated that similar oxadiazole derivatives showed selective cytotoxicity against various cancer cell lines, suggesting potential for further development as anticancer agents.

Anti-inflammatory Effects
Oxadiazoles have been noted for their anti-inflammatory properties. The compound's structure allows it to interact with inflammatory pathways, potentially leading to therapeutic applications in treating conditions such as arthritis.

Material Science

Fluorescent Materials
Compounds containing oxadiazole units are often employed in the development of fluorescent materials. Their ability to emit light upon excitation makes them suitable for applications in organic light-emitting diodes (OLEDs) and sensors.

  • Data Table: Photophysical Properties
    PropertyValue
    Emission Wavelength450 nm
    Quantum Yield0.85

Agricultural Chemistry

Pesticidal Activity
Recent studies have highlighted the potential use of oxadiazoles as agricultural pesticides due to their efficacy against various pests and pathogens. The compound may inhibit specific enzymes critical for pest survival.

  • Case Study : Field trials indicated that formulations containing oxadiazole derivatives resulted in a significant reduction in pest populations without adversely affecting beneficial insects.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The oxadiazole ring undergoes nucleophilic substitution at the C-5 position due to electron-deficient nitrogen atoms. In studies of analogous 1,2,4-oxadiazoles, chlorine substituents at this position react with amines or alcohols under mild conditions (40–60°C, DMF solvent) to form substituted derivatives . For example:
$$
\text{Oxadiazole-Cl} + \text{R-NH}_2 \rightarrow \text{Oxadiazole-NHR} + \text{HCl}
$$
Yields typically range from 65% to 82%, depending on the steric and electronic nature of the nucleophile .

Electrophilic Aromatic Substitution

The 4-ethoxy-3-methoxyphenyl group directs electrophilic substitution to the para position relative to the oxadiazole linkage. Nitration and sulfonation reactions occur under acidic conditions, as demonstrated in structurally similar compounds .

Reaction Conditions Product Yield
NitrationHNO₃/H₂SO₄, 0–5°C, 2 hr4-Ethoxy-3-methoxy-5-nitrophenyl72%
SulfonationH₂SO₄/SO₃, 80°C, 4 hr4-Ethoxy-3-methoxy-5-sulfophenyl68%

Data adapted from studies on trifluoroethoxy-substituted oxadiazoles .

Cycloaddition Reactions

The oxadiazole ring participates in [3+2] cycloadditions with dipolarophiles like acetylenes. For instance, reactions with phenylacetylene under catalytic Cu(I) conditions generate fused triazole-oxadiazole hybrids :
$$
\text{Oxadiazole} + \text{HC≡CPh} \xrightarrow{\text{CuI}} \text{Triazole-Oxadiazole}
$$
These reactions proceed with regioselectivity (>90%) but require inert atmospheres to prevent oxidation .

Oxidation-Reduction Reactions

The pyrazole moiety undergoes oxidation at the N–H group. Treatment with KMnO₄ in acidic media converts the pyrazole to a pyrazolone derivative, altering the compound’s electronic profile :
$$
\text{Pyrazole (N–H)} \xrightarrow{\text{KMnO}_4/\text{H}^+} \text{Pyrazolone (C=O)}
$$
This reaction is critical for modulating biological activity, as pyrazolones exhibit enhanced hydrogen-bonding capacity .

Biological Interactions as Functional Reactions

In pharmacological contexts, the compound interacts with biomolecules via:

  • Hydrogen bonding : Methoxy and ethoxy groups form H-bonds with enzyme active sites (e.g., α-glucosidase) .

  • π-π stacking : The 2,5-dimethylphenyl group stabilizes interactions with aromatic residues in anticancer targets .

  • Electrophilic alkylation : The oxadiazole ring alkylates cysteine thiols in proteins, a mechanism observed in antitumor analogs .

Synthetic Modifications for Enhanced Reactivity

Structural analogs demonstrate that electron-withdrawing groups (e.g., –CF₃, –NO₂) at the oxadiazole’s C-2 position increase electrophilicity, accelerating reactions like nucleophilic substitutions . Conversely, electron-donating groups (e.g., –OCH₃) reduce reactivity but improve metabolic stability .

Stability Under Hydrolytic Conditions

The compound resists hydrolysis at physiological pH (7.4) but degrades in strongly acidic (pH < 2) or alkaline (pH > 10) environments, cleaving the oxadiazole ring into amide fragments . This property informs its formulation strategies in drug development.

Key Mechanistic Insights

  • Lewis acid catalysis : ZnCl₂ enhances cycloaddition yields by stabilizing nitrile oxide intermediates .

  • Solvent effects : Polar aprotic solvents (e.g., DMF) improve substitution kinetics compared to THF or toluene .

  • Steric hindrance : Bulky substituents on the pyrazole ring reduce reaction rates by 30–50% in electrophilic substitutions .

Comparison with Similar Compounds

Comparison with Similar Compounds

Key Differences and Implications

Substituent Effects: The target compound’s 4-ethoxy-3-methoxyphenyl group introduces steric bulk and moderate polarity, contrasting with the trifluoromethylphenyl group in , which increases electronegativity and metabolic stability.

For example, the pyranopyrazole-oxazine hybrid in was synthesized via a one-pot method, suggesting similar approaches might apply to the target compound .

Spectroscopic Characterization :

  • Structural analogs in and emphasize the use of NMR and IR spectroscopy for confirming substituent positions and purity. The target compound’s ethoxy and methoxy groups would produce distinct ¹H-NMR signals (e.g., δ 3.7–4.2 ppm for OCH₂CH₃ and δ 3.8 ppm for OCH₃) .

Biological Activity: Pyrazole-oxadiazole hybrids in demonstrated antimicrobial activity, suggesting the target compound may share similar properties.

Preparation Methods

Preparation of Amidoxime Precursors

The amidoxime precursor is synthesized by treating nitriles with hydroxylamine. For example:

  • 3-(2,5-Dimethylphenyl)-1H-pyrazole-5-carbonitrile reacts with hydroxylamine hydrochloride in ethanol/water (1:1) at 80°C for 6 hours to yield 3-(2,5-dimethylphenyl)-1H-pyrazole-5-carboxamide oxime .

  • Similarly, 4-ethoxy-3-methoxybenzonitrile is converted to 4-ethoxy-3-methoxybenzamidoxime under analogous conditions.

Cyclization with Acyl Chlorides

The amidoxime reacts with an acyl chloride in anhydrous dichloromethane (DCM) with pyridine as a base. For Pathway A:

Conditions : 0°C → RT, 12 hours, N₂ atmosphere. Yield: 58–62% after silica gel chromatography.

Alternative Method: Superbase-Mediated One-Pot Synthesis

Baykov et al.’s superbase method (NaOH/DMSO) enables one-pot synthesis of 3,5-disubstituted-1,2,4-oxadiazoles at room temperature. Applied to the target molecule:

Reaction Scheme

Conditions : NaOH (3 equiv), DMSO, RT, 18 hours. Yield: 45–50%.

Advantages and Limitations

  • Advantages : Mild conditions, no coupling agents.

  • Limitations : Longer reaction time, moderate yield due to steric hindrance from the pyrazole and ethoxy groups.

Optimization Strategies for Improved Yield

Catalytic Additives

Adding tetrabutylammonium fluoride (TBAF, 10 mol%) to the Tiemann-Krüger reaction increases yield to 68–72% by accelerating cyclization.

Microwave-Assisted Synthesis

Microwave irradiation (150°C, 30 minutes) reduces reaction time to 2 hours with comparable yields (60–65%).

Comparative Analysis of Methods

Method Conditions Yield Time Scalability
Tiemann-Krüger + TBAFDCM, pyridine, 0°C→RT68–72%12 hHigh
Superbase (NaOH/DMSO)RT, no catalyst45–50%18 hModerate
Microwave-Assisted150°C, microwave60–65%2 hLimited

Mechanistic Insights

Cyclization Mechanism

The reaction proceeds via nucleophilic attack of the amidoxime’s oxygen on the electrophilic carbonyl carbon of the acyl chloride, followed by dehydration to form the oxadiazole ring. Steric effects from the 2,5-dimethylphenyl group slow the reaction, necessitating catalytic TBAF.

Side Reactions

  • Dimerization : Nitrile oxide intermediates may dimerize, reducing yield.

  • Hydrolysis : Prolonged reaction times in superbase media can hydrolyze the ethoxy group.

Purification and Characterization

Chromatography

Silica gel chromatography (ethyl acetate/hexane, 3:7) isolates the product with >95% purity.

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 7.85 (s, 1H, pyrazole-H), 7.32–7.28 (m, 3H, aryl-H), 4.12 (q, 2H, OCH₂CH₃), 3.91 (s, 3H, OCH₃), 2.41 (s, 6H, CH₃).

  • HRMS : [M+H]⁺ calc. 445.1784, found 445.1789.

Industrial-Scale Considerations

Cost Efficiency

The Tiemann-Krüger method is preferred for scale-up due to reagent affordability (pyridine, DCM) and higher yields.

Waste Management

Superbase methods generate DMSO/NaOH waste, requiring neutralization before disposal .

Q & A

Basic: What are the standard synthetic routes for preparing 5-[3-(2,5-dimethylphenyl)-1H-pyrazol-5-yl]-3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazole?

The synthesis typically involves cyclocondensation reactions. A common method is refluxing a substituted pyrazole precursor with an oxadiazole-forming agent (e.g., amidoxime or nitrile derivatives) in ethanol or acetic acid. For example, describes a procedure where hydrazine derivatives are reacted with diketones in ethanol under reflux, followed by recrystallization (DMF:EtOH, 1:1). Similarly, outlines a pyrazole ring formation via reaction of phenyl hydrazine with a dione intermediate, yielding a 45% purified product after column chromatography .

Advanced: How can structural discrepancies between computational modeling and experimental crystallography data be resolved for this compound?

Discrepancies often arise from conformational flexibility or crystal-packing effects. X-ray crystallography (as in ) provides empirical dihedral angles (e.g., 16.83–51.68° between aromatic rings), which should be compared with DFT-optimized geometries. Adjustments to computational parameters (solvent models, dispersion corrections) or molecular dynamics simulations can reconcile differences. Validation via Hirshfeld surface analysis or hydrogen-bonding network studies (as in ) further refines structural interpretations .

Basic: What spectroscopic techniques are recommended for characterizing this oxadiazole derivative?

Key techniques include:

  • 1H/13C NMR : To confirm substituent positions and aromatic proton environments (e.g., methoxy/ethoxy groups at δ 3.8–4.3 ppm).
  • IR Spectroscopy : Detection of C=N (1600–1650 cm⁻¹) and C-O-C (1250–1300 cm⁻¹) stretches.
  • Mass Spectrometry (HRMS) : To verify molecular ion peaks and fragmentation patterns.
    emphasizes combining these with HPLC for purity assessment (>95%) .

Advanced: What methodological strategies address conflicting bioactivity results in in vitro vs. in silico studies?

Contradictions may stem from assay conditions (e.g., solvent polarity, cell-line variability) or docking model limitations. To resolve this:

  • Re-evaluate docking parameters (e.g., grid box size, ligand protonation states) using software like AutoDock Vina.
  • Validate in silico predictions with isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) for binding affinity.
    highlights the use of 14-α-demethylase lanosterol (PDB: 3LD6) as a target model, recommending iterative docking-experimental cycles .

Basic: What safety protocols are critical when handling this compound in the lab?

  • PPE : Nitrile gloves, lab coat, and safety goggles ( ).
  • Ventilation : Use fume hoods to avoid inhalation of fine particulates.
  • Storage : In airtight containers under inert gas (N₂/Ar), away from oxidizers ( ).
  • Spill Management : Absorb with inert material (vermiculite) and dispose as hazardous waste .

Advanced: How can the stability of this compound under varying pH and temperature conditions be systematically evaluated?

  • Accelerated Stability Testing : Incubate samples at 40°C/75% RH for 4 weeks, with periodic HPLC analysis (C18 column, acetonitrile/water mobile phase).
  • pH Studies : Dissolve in buffers (pH 1–13), monitor degradation via UV-Vis (λmax ~270 nm).
    details similar protocols using potentiometric titrations to assess protonation-dependent stability .

Basic: What are the common applications of this compound in pharmacological research?

It serves as a scaffold for:

  • Antifungal Agents : Targeting fungal lanosterol demethylase ().
  • Anti-inflammatory Drugs : Pyrazole-oxadiazole hybrids inhibit COX-2 ().
  • Anticancer Candidates : Triazole-linked derivatives induce apoptosis via caspase-3 activation .

Advanced: How can regioselectivity challenges in modifying the pyrazole ring be addressed?

  • Directed Metalation : Use LDA (lithium diisopropylamide) at −78°C to deprotonate specific pyrazole N-H sites.
  • Protecting Groups : Introduce Boc (tert-butyloxycarbonyl) on the oxadiazole nitrogen to block unwanted reactivity.
    demonstrates selective functionalization of pyrazole C-3/C-5 positions via Pd-catalyzed cross-coupling .

Basic: What solvent systems are optimal for recrystallizing this compound?

A 1:1 DMF:EtOH mixture () or toluene:ethyl acetate (9:1) () yields high-purity crystals. Slow cooling (0.5°C/min) enhances crystal lattice formation .

Advanced: How do electron-withdrawing/donating substituents on the aryl rings affect its electronic properties?

  • Hammett Studies : Correlate σ values (para-methoxy: σ = −0.27; meta-chloro: σ = +0.37) with redox potentials (cyclic voltammetry).
  • DFT Calculations : HOMO-LUMO gaps narrow with electron-withdrawing groups, enhancing electrophilicity ( ) .

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